Ethyl 5-bromo-2-fluorobenzoate
Overview
Description
Ethyl 5-bromo-2-fluorobenzoate, also known as 5-bromo-2-fluorobenzoic acid ethyl ester, is an organic compound that is used in a variety of scientific and industrial applications. It is a colorless, odorless, and crystalline compound with a molecular weight of 270.14 g/mol. This compound is primarily used as a reagent in organic synthesis and as a reactant in the production of pharmaceuticals, agrochemicals, and other compounds.
Scientific Research Applications
Synthesis and Characterization in Radioligand Imaging
Ethyl 5-bromo-2-fluorobenzoate plays a role in the synthesis of radioligands used in Positron Emission Tomography (PET) imaging. A study by Siméon et al. (2012) describes the synthesis of [11C]SP203, a radioligand for imaging brain metabotropic glutamate receptors. Precursors used in this synthesis involve bromo and fluoro substituted arenes, demonstrating the utility of this compound in developing diagnostic tools in neuroscience (Siméon et al., 2012).
Role in Organic Synthesis
This compound is utilized in various organic synthesis processes. Mongin and Schlosser (1996) demonstrated its use in regioselective ortho-lithiation of chloro and bromo substituted fluoroarenes, a method significant in the creation of diverse organic compounds (Mongin & Schlosser, 1996). Additionally, Chapman et al. (1971) explored its applications in synthesizing pharmacologically active benzo[b]thiophen derivatives, highlighting its versatility in medicinal chemistry (Chapman et al., 1971).
Applications in Drug Discovery
In the field of drug discovery, this compound has been employed in the novel synthesis of various compounds. Shaikh and Varvounis (2014) described its use in the synthesis of 3-substituted 2,3-dihydrobenzofurans, an approach potentially beneficial for discovering new therapeutic agents (Shaikh & Varvounis, 2014).
Development of Efficient Continuous-Flow Processes
This compound also contributes to advancements in chemical process technology. Guo, Yu, and Su (2020) reported its role in developing efficient continuous-flow processes for the production of pharmaceutical intermediates, demonstrating its importance in industrial chemistry (Guo, Yu, & Su, 2020).
Contribution to Synthesis of Antagonists and Other Compounds
Its application extends to the synthesis of specific antagonists and other complex molecules. A study by W. and Mason (1998) involved its use in synthesizing a thromboxane receptor antagonist through a regioselective Heck cross-coupling strategy (W. & Mason, 1998).
Safety and Hazards
Ethyl 5-bromo-2-fluorobenzoate is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective equipment .
Properties
IUPAC Name |
ethyl 5-bromo-2-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTDYNDPAJSCTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610850 | |
Record name | Ethyl 5-bromo-2-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612835-53-7 | |
Record name | Ethyl 5-bromo-2-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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